
1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Hydroxymethyl-cyclobutyl-carbonate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a hydroxymethyl group, which can influence its reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .
Industrial Production Methods
Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Cyclobutylamine: A cyclobutane derivative with an amino group.
Propriétés
Numéro CAS |
138420-50-5 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16) |
Clé InChI |
HFCZYFJVJRCNSG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)CO)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



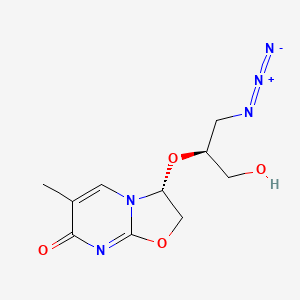
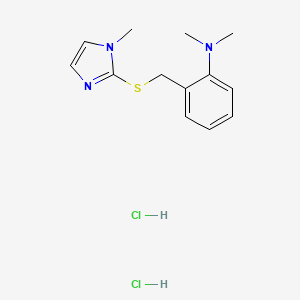
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
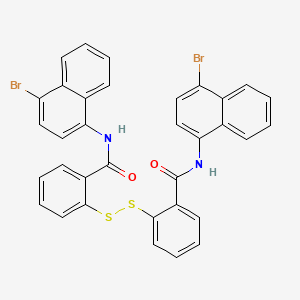
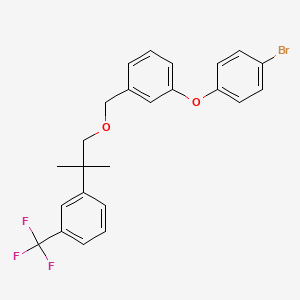
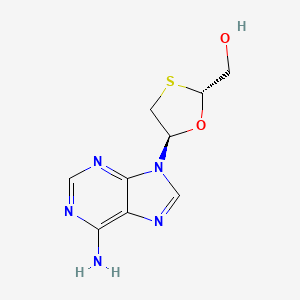

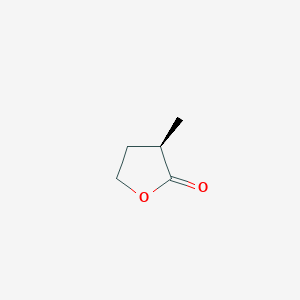

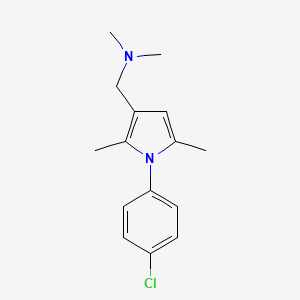
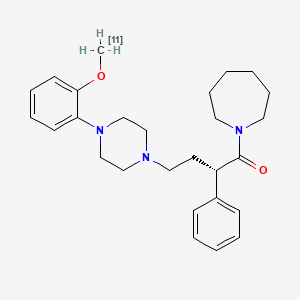
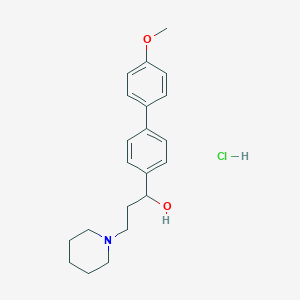
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
